molecular formula C16H13NO B14731752 N-(Phenanthren-1-YL)acetamide CAS No. 5960-82-7

N-(Phenanthren-1-YL)acetamide

Cat. No.: B14731752
CAS No.: 5960-82-7
M. Wt: 235.28 g/mol
InChI Key: RNGWVUMBRKJTDR-UHFFFAOYSA-N
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Description

N-(Phenanthren-1-YL)acetamide is a polycyclic aromatic acetamide derivative characterized by a phenanthrene core substituted with an acetamide group at the 1-position. Phenanthrene, a fused tricyclic aromatic hydrocarbon, imparts significant steric bulk and electronic conjugation, which may influence the compound’s solubility, stability, and biological interactions.

Properties

CAS No.

5960-82-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-phenanthren-1-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-13-6-3-2-5-12(13)9-10-15(14)16/h2-10H,1H3,(H,17,18)

InChI Key

RNGWVUMBRKJTDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenanthren-1-YL)acetamide typically involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the treatment of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Phenanthren-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenanthrenequinone derivatives, reduced phenanthrene compounds, and various substituted phenanthrene derivatives .

Mechanism of Action

The mechanism of action of N-(Phenanthren-1-YL)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Classification and Key Features

Acetamides are broadly categorized based on their substituent groups and core structures. Below is a comparative analysis of N-(Phenanthren-1-YL)acetamide with five major classes of acetamide derivatives:

Class Example Compounds Key Features Biological/Physical Properties
Simple Aromatic N-Phenylacetamide (Acetanilide) Basic aromatic backbone with no additional functional groups. Limited bioactivity; historically used as an analgesic. Low solubility in polar solvents.
Heterocyclic N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) Thiazole or benzothiazole rings enhance electronic delocalization. Enhanced pharmacological activity (e.g., COX/LOX inhibition). Improved metabolic stability.
Alkyl-Substituted N-(3-Methylbutyl)acetamide Aliphatic chains modify hydrophobicity. Aroma-active in wines; linked to Botrytis infection. Higher volatility than aromatic analogs.
Nitro-Substituted N-(8-Nitropyren-1-yl)acetamide Nitro groups increase electron-withdrawing effects. Potential applications in materials science; may act as intermediates in radiopharmaceuticals.
Pharmacologically Active N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Complex substituents (e.g., sulfonyl, quinazoline) enhance target specificity. High anti-cancer activity (IC₅₀ < 10 µM against HCT-116, MCF-7). Improved solubility via polar groups.

Physicochemical Properties

  • Solubility : Bulky polycyclic structures (e.g., this compound) exhibit lower aqueous solubility compared to alkyl-substituted analogs .
  • Stability : Electron-withdrawing groups (e.g., nitro in ) enhance stability under oxidative conditions but may reduce metabolic half-life.

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